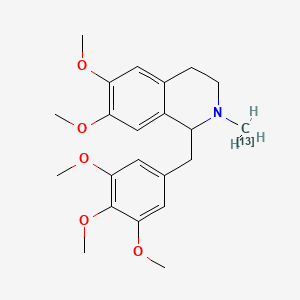
5'-Methoxylaudanosine-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methoxylaudanosine-13C is a stable isotope-labeled version of the naturally occurring alkaloid 5’-Methoxylaudanosine. This compound belongs to the class of benzylisoquinoline alkaloids and is commonly found in several medicinal plants, including species from the Papaveraceae family . The stable isotopic labeling allows for the differentiation and quantification of 5’-Methoxylaudanosine in biological samples, providing valuable information on its absorption, distribution, metabolism, and excretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5’-Methoxylaudanosine-13C typically involves the incorporation of the stable carbon isotope (^13C) into the precursor molecule during the synthesis process . One method utilizes 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as raw materials, employing a condensation cyclization one-pot process . Another method involves the use of sodium methoxide solution to neutralize hydrochloride, simplifying the process and achieving a total yield of nearly 60% .
Industrial Production Methods: Industrial production methods for 5’-Methoxylaudanosine-13C are not extensively documented. the methods mentioned above can be scaled up for industrial purposes, ensuring the incorporation of the stable isotope (^13C) during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Methoxylaudanosine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Methoxylaudanosine-13C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
5’-Methoxylaudanosine-13C is primarily used as a research tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of 5’-Methoxylaudanosine . Its stable isotopic labeling allows for accurate quantification and differentiation in biological samples, providing critical information for drug development and pharmacological studies . Additionally, it is used in the synthesis of neuromuscular blocking agents .
Mécanisme D'action
The mechanism of action of 5’-Methoxylaudanosine-13C involves its interaction with specific molecular targets and pathways. As a benzylisoquinoline alkaloid, it may interact with neurotransmitter receptors and enzymes involved in neurotransmission. The stable isotope labeling allows researchers to track its distribution and effects in biological systems, providing insights into its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 5’-Methoxylaudanosine
- Laudanosine
- Papaverine
- Noscapine
Uniqueness: 5’-Methoxylaudanosine-13C is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in biological studies . This feature distinguishes it from other similar compounds and makes it a valuable research tool for studying the pharmacokinetics and pharmacodynamics of benzylisoquinoline alkaloids.
Propriétés
Formule moléculaire |
C22H29NO5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1 |
Clé InChI |
ALQIPWOCCJXSKZ-OUBTZVSYSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2[13CH3])OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















